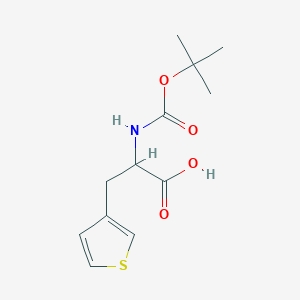

BOC-DL-3-THIENYLALANINE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQSLARNSCAXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109007-59-2 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc Dl 3 Thienylalanine and Its Stereoisomers

General Strategies for N-Protected Amino Acid Synthesis from Thienylalanine Precursors

The synthesis of BOC-DL-3-thienylalanine typically begins with the racemic amino acid, DL-3-thienylalanine. The key step is the protection of the amino group with the tert-butyloxycarbonyl (Boc) group, which is a common strategy in peptide chemistry to prevent unwanted side reactions during peptide coupling.

Introduction of the Boc Protecting Group

The most prevalent method for introducing the Boc protecting group onto DL-3-thienylalanine involves its reaction with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc anhydride. This reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, in the presence of a base like triethylamine. google.com The base serves to deprotonate the amino group, rendering it nucleophilic for attack on the Boc anhydride. The reaction generally proceeds at temperatures ranging from 0 to 40°C with reaction times of 0.5 to 4 hours. google.com

Another approach involves the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). While effective, the use of (Boc)₂O is often preferred due to its cleaner reaction profile and the formation of volatile byproducts.

The general reaction can be summarized as follows:

DL-3-Thienylalanine + (Boc)₂O → this compound + tert-Butanol + CO₂

The resulting this compound is typically purified by extraction and crystallization.

Classical Racemic Synthesis Approaches for DL-3-Thienylalanine

The precursor, DL-3-thienylalanine, can be synthesized through several classical methods. One common approach is the Strecker synthesis, which involves the reaction of 3-thiophene-carboxaldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile.

Another widely used method is the condensation of a 3-thienylmethyl halide with a protected glycine (B1666218) equivalent, such as diethyl acetamidomalonate. The resulting malonic ester derivative is then hydrolyzed and decarboxylated to yield the racemic amino acid. nih.gov For instance, the reaction of 3-thienyl bromide with sodioacetamidomalonic ester has been reported for the synthesis of β-3-thienylalanine. acs.org

The azlactone synthesis is another viable route, where 3-thenaldehyde is reacted with acetylglycine in the presence of a base to form an azlactone, which is subsequently hydrolyzed and reduced to yield DL-3-thienylalanine. google.com

Enantioselective Synthesis of 3-Thienylalanine (B8055253) Enantiomers

The direct synthesis of enantiomerically pure L- or D-3-thienylalanine derivatives is highly desirable to avoid the often inefficient resolution of racemic mixtures. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis in the Derivatization of Thienylalanine Precursors

Asymmetric hydrogenation of prochiral precursors is a powerful tool for the enantioselective synthesis of amino acids. For instance, (Z)-2-N-acylamino-3-thienyl-acrylic acids or their esters can be hydrogenated using chiral rhodium or ruthenium catalysts to produce the corresponding optically active N-acyl-3-thienylalanine derivatives with high enantiomeric excess. capes.gov.br

Another approach involves enzymatic transamination. L-thienylalanines have been prepared via the hydantoin (B18101) and azlactone routes, with a key step being the microbial transamination of 2-hydroxy-3-thienylacrylic acid using L-aspartic acid as the amino donor. google.comresearchgate.netgoogle.com This biotransformation can be performed using genetically engineered E. coli strains. researchgate.net

Chiral Auxiliary and Organocatalytic Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral α-amino acids, Evans oxazolidinones and Schöllkopf's bis-lactim ethers are commonly employed auxiliaries. wikipedia.orglmaleidykla.lt

In the context of 3-thienylalanine, a chiral auxiliary can be attached to a glycine enolate equivalent. Subsequent alkylation with a 3-thienylmethyl halide proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary yields the desired enantiomer of 3-thienylalanine. For example, the alkylation of lithiated Schöllkopf's bislactim ether chiral auxiliary with a bromomethyl derivative of a heterocycle has been shown to proceed with high diastereoselectivity. lmaleidykla.lt

Pseudoephedrine can also serve as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and subsequent deprotonation and reaction with an electrophile occur with high stereocontrol. wikipedia.org

Resolution Techniques for DL-3-Thienylalanine to Obtain Enantiopure BOC-L-3-THIENYLALANINE and BOC-D-3-THIENYLALANINE

Resolution of a racemic mixture of DL-3-thienylalanine is a common strategy to obtain the individual enantiomers, which can then be protected with the Boc group.

One effective method is enzymatic resolution. This technique exploits the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For example, the DL-arylamino acid ethyl ester derivatives of β-(3-benzo[b]thienyl)-DL-alanine have been enzymatically resolved to a separable mixture of the corresponding N-acetyl-L-amino acid and the unchanged D-amino acid derivative. nih.gov Similarly, D-amino acid oxidase has been used to treat a racemic mixture of labeled phenylalanine, resulting in the L-enantiomer with high enantiomeric excess. osti.gov Carboxypeptidase has also been utilized for the enzymatic resolution of racemic β-2-thienylalanine. acs.org

Chemoenzymatic Synthesis Routes Utilizing Amino Acid Biocatalysts

The production of enantiomerically pure forms of 3-thienylalanine, the direct precursor to BOC-D- and BOC-L-3-thienylalanine, is effectively achieved through chemoenzymatic strategies. These methods leverage the high stereoselectivity of enzymes, known as biocatalysts, to overcome the challenges associated with traditional asymmetric chemical synthesis. The primary chemoenzymatic routes involve either the direct asymmetric synthesis from a prochiral substrate or the resolution of a racemic mixture. The final step in producing the target compound is the chemical introduction of the tert-butoxycarbonyl (Boc) protecting group to the enantiopure amino acid.

Asymmetric Synthesis via Transamination

A highly efficient and atom-economical method for producing enantiomerically pure L-thienylalanine is through the asymmetric transamination of its corresponding α-keto acid, 3-(thien-3-yl)-2-oxopropanoic acid. This biocatalytic reaction is mediated by transaminases (TAs), also known as aminotransferases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes.

The process involves the transfer of an amino group from a donor molecule, typically a readily available amino acid like L-aspartic acid or L-glutamic acid, to the prochiral keto acid substrate. google.comgoogle.com The stereoselectivity of the transaminase dictates the chirality of the resulting amino acid product. For instance, L-amino acid transaminases specifically produce the L-enantiomer of 3-thienylalanine with very high enantiomeric excess (e.e.). researchgate.netkoreascience.kr A key advantage of this method is the potential to drive the reaction equilibrium towards the product side, especially when using thermophilic enzymes, as the unnatural amino acid product often has lower solubility and precipitates from the reaction mixture, thereby simplifying purification. koreascience.kr Multi-enzyme cascade systems have also been developed to overcome equilibrium limitations and regenerate cofactors, achieving product yields of 95–99% and an e.e. of more than 99% for various unnatural amino acids. researchgate.net

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a classical and industrially significant method for separating enantiomers from a racemic mixture. wikipedia.org In the context of 3-thienylalanine, this typically begins with the synthesis of a racemic mixture of an N-acyl derivative, such as N-acetyl-DL-3-thienylalanine. This racemic substrate is then exposed to an enantioselective enzyme, most commonly an acylase. nih.gov

For example, Acylase I from sources like Aspergillus oryzae selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer, yielding the free L-3-thienylalanine, while leaving the N-acyl-D-3-thienylalanine unreacted. nih.gov The resulting mixture of the free L-amino acid and the acylated D-amino acid can be easily separated based on their different chemical and physical properties. The major drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of classical kinetic resolution, dynamic kinetic resolution (DKR) processes have been developed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer of the substrate. google.com This allows for the continuous conversion of the unwanted enantiomer into the desired one, theoretically enabling a 100% yield.

In a typical setup for producing an L-amino acid, an L-specific acylase is paired with an N-acyl amino acid racemase (NAAAR). google.comcore.ac.uk As the L-acylase consumes the N-acyl-L-amino acid, the racemase simultaneously converts the remaining N-acyl-D-amino acid back into the racemic mixture, providing more of the L-substrate for the acylase. The development of engineered racemases with enhanced activity and broader substrate specificity has made this a powerful and industrially viable method for producing a wide range of enantiomerically pure amino acids. core.ac.uk

Interactive Data Table: Chemoenzymatic Methods for 3-Thienylalanine and Analogues

The following table summarizes key data from research on the chemoenzymatic synthesis of thienylalanine and structurally related aromatic amino acids.

| Method | Enzyme(s) | Substrate | Product | Key Findings | References |

| Asymmetric Synthesis | Transaminase (TA) | 2-Hydroxy-3-thienylacrylic acid (enol of α-keto acid) + L-Aspartic Acid | L-3-(Thienyl)alanine | Microbial transamination is a key step in scalable synthesis. | google.comresearchgate.net |

| Asymmetric Synthesis | Thermophilic Aromatic L-Amino Acid Transaminase | Phenylglyoxylate + L-Glutamate | L-Phenylglycine | >93% conversion, >99% e.e. Product precipitation drives reaction. | koreascience.kr |

| Kinetic Resolution | Acylase I (Aspergillus oryzae) | N-Acyl-DL-amino acids | L-Amino Acid + N-Acyl-D-amino acid | Broad substrate scope for resolving various unnatural amino acids. | nih.gov |

| Dynamic Kinetic Resolution | D-Acylase + N-Succinyl-Amino Acid Racemase (NAAAR) Mutant | N-Acetyl-DL-allylglycine | D-Allylglycine | 98% conversion, >89% isolated yield on a gram scale. | |

| Dynamic Kinetic Resolution | L-Acylase + NAAAR Mutant | N-Acetyl-DL-methionine | L-Methionine | >99% e.e. Racemase activity significantly increases overall yield over KR. | core.ac.uk |

| Asymmetric Synthesis | Phenylalanine Ammonia Lyase (PAL) | Thienylacrylic acids | L-Thienylalanines | A novel hydroamination route to L-thienylalanines. | researchgate.net |

Integration of Boc Dl 3 Thienylalanine in Advanced Peptide and Peptidomimetic Construction

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. iris-biotech.de The choice of protecting group strategy is fundamental to the success of SPPS, with the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies being the most prevalent. americanpeptidesociety.orgnih.gov

Boc-Strategy in Sequential Peptide Elongation with Thienylalanine Residues

The Boc strategy, one of the earliest and most established methods in SPPS, utilizes an acid-labile Boc group to protect the α-amino group of the amino acid. americanpeptidesociety.orgwikipedia.org The process of incorporating BOC-DL-3-Thienylalanine into a growing peptide chain using the Boc strategy follows a well-defined cycle:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free amino group for the next coupling step.

Neutralization: The resulting protonated amino group is neutralized with a base to facilitate the subsequent coupling reaction. wikipedia.org

Coupling: The incoming this compound, with its carboxyl group pre-activated, is then coupled to the free amino group of the resin-bound peptide. google.com

Washing: Excess reagents and byproducts are washed away, preparing the peptide-resin for the next cycle of deprotection and coupling. iris-biotech.de

This iterative process allows for the sequential addition of amino acid residues, including this compound, to build the desired peptide sequence. iris-biotech.de The Boc strategy remains particularly relevant for the synthesis of peptides containing base-sensitive moieties or sequences prone to aggregation under the basic conditions of the alternative Fmoc strategy. wikipedia.org

Table 1: Key Steps in Boc-SPPS Cycle for Thienylalanine Incorporation

| Step | Reagents/Conditions | Purpose |

| Deprotection | 50% TFA in DCM | Removal of the N-terminal Boc protecting group. chempep.com |

| Neutralization | Base (e.g., DIPEA) | Neutralization of the protonated N-terminus. wikipedia.org |

| Coupling | Activated this compound, Coupling Reagents (e.g., DCC, HBTU) | Formation of the peptide bond. peptide.comcuny.edu |

| Washing | Solvents (e.g., DCM, DMF) | Removal of excess reagents and byproducts. iris-biotech.de |

Orthogonal Protecting Group Schemes for Multifunctional Peptides Incorporating this compound

The synthesis of complex, multifunctional peptides often requires the use of orthogonal protecting groups. organic-chemistry.org This strategy involves employing multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective modification of specific functional groups within the peptide chain. organic-chemistry.orgnumberanalytics.com

When incorporating this compound into a peptide that requires further modification, an orthogonal protecting group scheme is essential. For instance, if a peptide contains this compound and another amino acid with a side chain protected by a base-labile group like Fmoc, the Fmoc group can be selectively removed using a base such as piperidine (B6355638) without affecting the acid-labile Boc group on the N-terminus or other acid-labile side-chain protecting groups. organic-chemistry.orgorganic-chemistry.org This allows for site-specific modifications, such as the attachment of labels, cyclization, or branching of the peptide chain. sigmaaldrich.com

The principle of orthogonality is crucial for creating complex peptide architectures. researchgate.net For example, a peptide could have its N-terminus protected by Boc, a lysine (B10760008) side chain protected by Fmoc, and an aspartic acid side chain protected by a benzyl (B1604629) (Bzl) group. The Fmoc group can be removed with a base, the Boc group with a mild acid, and the Bzl group via hydrogenolysis, all in a specific order to achieve the desired final product.

Table 2: Example of an Orthogonal Protecting Group Strategy

| Amino Acid/Position | Protecting Group | Deprotection Condition |

| N-terminus (e.g., Thienylalanine) | Boc | Acid (e.g., TFA) organic-chemistry.org |

| Lysine Side Chain | Fmoc | Base (e.g., Piperidine) organic-chemistry.org |

| Aspartic Acid Side Chain | Benzyl (Bzl) | Hydrogenolysis or strong acid (e.g., HF) wikipedia.org |

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides. wikipedia.orgekb.eg In solution-phase synthesis, all reactants are dissolved in a suitable solvent, and the product is isolated and purified after each step. ekb.eg

This compound can be effectively utilized in solution-phase methodologies. The synthesis strategy involves the coupling of protected amino acid fragments in solution, followed by deprotection and purification. The Boc group is a common choice for N-terminal protection in this approach due to its reliable removal under acidic conditions. ekb.eg The synthesis of dipeptides or larger peptide fragments containing this compound can be achieved using various coupling reagents to facilitate amide bond formation. nih.govsci-hub.se

Rational Design Principles for Peptides and Pseudopeptides Containing Thienylalanine Analogues

The rational design of peptides and their mimics (pseudopeptides) involves the strategic incorporation of non-canonical amino acids like 3-thienylalanine (B8055253) to optimize their biological properties. mdpi.com The substitution of phenylalanine with 3-thienylalanine can lead to significant changes in the peptide's conformation, receptor binding affinity, and metabolic stability. cuny.edu

Key design principles include:

Modulation of Hydrophobicity and Aromaticity: The thiophene (B33073) ring of thienylalanine imparts different electronic and steric properties compared to the phenyl ring of phenylalanine, which can alter the hydrophobic and aromatic interactions with the target receptor. mdpi.com

Conformational Constraint: The introduction of thienylalanine can influence the local peptide backbone conformation, potentially favoring a bioactive conformation and increasing binding affinity. nih.gov

Enhancing Metabolic Stability: The C-S bond in the thiophene ring is generally more resistant to enzymatic degradation than the C-C bonds in phenylalanine, which can lead to a longer biological half-life of the peptide.

Engineering of Peptidomimetics Incorporating this compound for Conformational Control

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. mdpi.com The incorporation of this compound is a valuable tool in the engineering of peptidomimetics to exert precise control over their three-dimensional structure. nih.gov

By replacing a natural amino acid with thienylalanine, chemists can introduce conformational constraints that lock the peptidomimetic into a specific, biologically active shape. mdpi.com This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity and selectivity. whiterose.ac.uk The unique steric bulk and electronic nature of the thienyl group can be exploited to induce specific turns or secondary structures within the peptidomimetic backbone. nih.gov This approach has been successfully used to develop peptidomimetics with enhanced stability and cell penetration capabilities.

Biological and Biomedical Research Applications of Boc Dl 3 Thienylalanine Containing Constructs

Investigation of Bioactive Peptide Analogues and Novel Ligands

The design of novel peptide analogues is a cornerstone of drug discovery and chemical biology. mdpi.commdpi.com Peptides often suffer from poor pharmacokinetic profiles, including rapid degradation by proteases. nih.govbiochempeg.com The introduction of unnatural amino acids like 3-thienylalanine (B8055253) is a key strategy to overcome these limitations. nih.gov

The substitution of canonical amino acids with thienylalanine derivatives can profoundly impact how a peptide ligand binds to its receptor. The distinct electronic and conformational properties of the thienyl ring compared to the phenyl ring of phenylalanine can alter the binding affinity and selectivity of peptide analogues. umich.edu

Research on deltorphin (B1670231) I, a delta-opioid receptor-selective peptide, illustrates this principle. When the Phenylalanine residue at position 3 (Phe³) was replaced with various nonaromatic and aromatic amino acids, significant changes in binding affinity for both mu (µ) and delta (δ) opioid receptors were observed. While this specific study did not use 3-thienylalanine, it highlights the sensitivity of receptor binding to modifications at this position. For instance, replacing Phe³ with homophenylalanine (Hfe) enhanced µ-receptor binding while leaving δ-affinity unchanged. umich.edu This suggests that introducing 3-thienylalanine could similarly tune the receptor selectivity profile. The efficacy of a ligand is dictated by the ratio of its binding affinities for the active (R*) and inactive (R) states of a receptor, and subtle structural changes can shift this equilibrium, thereby altering the ligand's functional output from antagonist to partial or full agonist. physiology.orgphysiology.org

Table 1: Illustrative Impact of Amino Acid Substitution on Opioid Receptor Binding Affinity in a Deltorphin I Analogue This table is based on findings for various amino acid substitutions to demonstrate the principle of modulating receptor affinity, as detailed in the study on deltorphin I analogues. umich.edu

| Peptide Analogue (Substitution at Position 3) | µ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) |

| Deltorphin I (Phenylalanine) | 1480 | 1.63 |

| Homophenylalanine (Hfe) | 67.8 | 2.64 |

| Phenylglycine (Pgl) | 4710 | 15.6 |

Data sourced from studies on deltorphin I analogues. umich.edu

A significant hurdle for peptide therapeutics is their susceptibility to degradation by proteases. nih.govbiochempeg.com The incorporation of unnatural amino acids, such as L-thienylalanine, is a proven strategy to enhance metabolic stability. frontiersin.orgnih.gov Peptides containing these modified residues can be more resistant to enzymatic cleavage, leading to a longer half-life and improved pharmacokinetic properties. nih.govexplorationpub.com

A study on the antimicrobial peptide (AMP) Pep05 (KRLFKKLLKYLRKF) demonstrated that replacing the L-phenylalanine (F) residue with L-thienylalanine (Thi) could enhance stability. frontiersin.orgnih.gov The resulting analogue, UP09, was evaluated for its stability against various proteases. Both D-amino acids and unnatural amino acids were found to improve the peptides' resistance to proteases. frontiersin.orgnih.gov Strategies like N-terminal acetylation and C-terminal amidation are also known to increase the proteolytic stability of antimicrobial peptides. researchgate.net

The development of GLP-1 receptor agonists for diabetes treatment further exemplifies this approach, where amino acid substitutions are made specifically to prevent degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV), thereby extending the drug's duration of action. explorationpub.comdovepress.com

Modulating Receptor Binding Affinity and Selectivity

Exploration in Advanced Structural Biology Studies

BOC-DL-3-Thienylalanine is a valuable tool in structural biology, where it aids in understanding the complex relationship between a protein's structure and its function. nih.gov

The ability to insert an unnatural amino acid at a specific site in a protein allows researchers to probe or alter its function with high precision. nih.govacs.orgresearchgate.net By integrating BOC-3-thienyl-D-alanine into peptides, scientists can investigate the intricacies of protein folding, stability, and molecular interactions. This targeted modification provides deep insights into the molecular basis of protein function, which is crucial for designing novel therapeutics.

A notable example is the genetic incorporation of 3-(2-thienyl)-alanine into blue fluorescent protein (BFP). An engineered pyrrolysyl-tRNA synthetase/tRNA pair was used to site-specifically replace a histidine residue with the thienylalanine analogue. This substitution resulted in mutant BFP proteins with distinctly different spectral properties, demonstrating how a subtle change can alter a protein's biophysical characteristics and function. nih.govacs.orgresearchgate.net This technique expands the chemical diversity of amino acids that can be encoded in living organisms, providing new tools to probe protein structure and function. nih.gov

Understanding the three-dimensional structure, or conformation, of a peptide is critical to understanding its biological activity. The incorporation of thienylalanine can influence the peptide's preferred conformation. Researchers use techniques like 2D-NMR spectroscopy combined with molecular dynamics simulations to analyze these structures in detail. reading.ac.uk

In one study, a peptide derived from the amyloid-beta peptide sequence had its phenylalanine residues replaced by 2-thienylalanine. reading.ac.uk Quantum mechanical modeling showed that the conformational and charge properties of 2-thienylalanine were similar to its 3-thienylalanine counterpart. reading.ac.uk The study revealed that the modified peptide self-assembled into beta-sheet-rich amyloid fibrils and that in dilute solutions, it adopted well-defined folded, turn-like structures. reading.ac.uk Such conformational analyses are essential for understanding how modified peptides interact with their biological targets and for designing peptides with specific structural and functional properties. google.co.krresearchgate.net

Elucidation of Protein Structure-Function Dynamics via Site-Specific Amino Acid Substitution

Research on the Biological Activities of Thienylalanine-Incorporated Peptides

The introduction of thienylalanine into a peptide sequence can modulate its inherent biological activity or confer new activities. lookchem.com Research has explored the impact of these substitutions in various therapeutic areas, from antimicrobial to neurological applications.

In the field of antimicrobial peptides (AMPs), the substitution of L-phenylalanine with L-thienylalanine in the peptide Pep05 was shown to retain antimicrobial activity against a range of bacteria, including carbapenem-resistant clinical isolates. frontiersin.orgnih.gov This demonstrates that the thienylalanine residue can functionally replace phenylalanine without compromising the peptide's primary antibacterial function.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Pep05 vs. Thienylalanine-Containing Analogue UP09

| Organism | Pep05 (Parent Peptide) | UP09 (Thienylalanine Analogue) |

| S. aureus ATCC29213 | 16 | 16 |

| E. faecalis ATCC29212 | 32 | 32 |

| A. baumannii ATCC19606 | 8 | 8 |

| P. aeruginosa ATCC27853 | 4 | 4 |

| E. coli ATCC25922 | 16 | 16 |

| C. albicans ATCC90028 | 32 | 32 |

Data sourced from Frontiers in Microbiology, 2020. frontiersin.orgnih.gov

Furthermore, studies on spinorphin, a peptide with neuromodulatory effects, have explored analogues conjugated with other molecules to assess their biological activities. These studies have revealed that modified peptides can exhibit anticonvulsant, antioxidant, and antimicrobial properties, highlighting the potential for creating multifunctional peptide-based therapeutics. mdpi.com The incorporation of thienylalanine itself has been explored as a step toward developing genetically engineered conducting polymers, showcasing a unique application in materials science. acs.org

Immunomodulatory Properties of Thienylalanine Analogues in Biological Systems

The substitution of natural amino acids with analogues like thienylalanine in peptide sequences can confer potent immunomodulatory activities. Natural peptides are integral to the immune system, and synthetic versions incorporating unnatural amino acids are being explored to create novel therapeutics. nih.gov

Research into immunomodulatory peptides has shown that the incorporation of thienylalanine can be a critical design element. For instance, thienylalanine can serve as a conservative substitution for aromatic amino acids like histidine in peptides designed to modulate immune responses. google.com One area of investigation involves peptides that inhibit the interaction between the Fc portion of immunoglobulin G (IgG) and the neonatal Fc receptor (FcRn). google.com This interaction is crucial for extending the half-life of IgG in serum. By inhibiting this binding, peptides containing thienylalanine analogues can help decrease the serum concentration of IgG, a therapeutic strategy for managing autoimmune diseases and inflammatory disorders where pathogenic IgG antibodies play a key role. google.com

Furthermore, manipulating T-cell activation is a key strategy for altering immune response phenotypes, for example, by shifting a pro-inflammatory Th1 response towards an anti-inflammatory Th2 or regulatory T-cell response. google.com The design of peptides that can orchestrate this shift is a significant goal in the treatment of autoimmune conditions, and the inclusion of non-canonical amino acids like thienylalanine is a strategy employed to fine-tune the peptide's activity and stability. google.com

Evaluation of Antimicrobial and Biofilm Eradication Potential of Boc-Protected Peptide Constructs

The rise of multidrug-resistant bacteria has spurred the development of synthetic antimicrobial peptides (AMPs) as alternatives to conventional antibiotics. nih.gov Many AMPs function by disrupting bacterial cell membranes, a mechanism to which bacteria are less likely to develop resistance. nih.govmdpi.com The incorporation of unnatural amino acids, facilitated by Boc-protected precursors like this compound, is a key strategy to enhance the potency, stability, and selectivity of these synthetic AMPs. acs.org

Studies have shown that substituting canonical amino acids with thienylalanine in AMPs can maintain or even enhance their antimicrobial efficacy without disrupting the α-helical structures often crucial for their membrane-disrupting activity. nih.gov For example, derivatives of the cationic AMP Pep05 were synthesized with unnatural amino acids, including L-thienylalanine, to evaluate their activity against various bacterial strains. acs.org

A significant challenge in treating infections is the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. mdpi.comnih.gov AMPs have shown great potential as anti-biofilm agents because they can prevent biofilm formation, kill bacteria within established biofilms, and disrupt the biofilm matrix. nih.govnih.gov Peptides engineered with thienylalanine have been evaluated for this purpose. Their efficacy is often tested against both Gram-positive and Gram-negative bacteria.

Below is a data table summarizing the antimicrobial activity of representative peptide analogs containing unnatural amino acids against various bacterial strains.

| Peptide Analog | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| E2-53R | E. coli | 8 µg/mL | nih.gov |

| E2-53R | P. aeruginosa | 16 µg/mL | nih.gov |

| LE-54R | E. coli | 16 µg/mL | nih.gov |

| LE-54R | P. aeruginosa | 16 µg/mL | nih.gov |

| P32 (Dab substituted) | S. aureus | > P4 (template peptide) activity | acs.org |

| GATR-3 | A. baumannii | MBEC₅₀ < 8.26 µg/mL | mdpi.com |

MBEC (Minimum Biofilm Eradication Concentration) indicates the concentration required to eradicate a pre-formed biofilm.

The data indicates that engineered peptides can exhibit potent, broad-spectrum activity. For instance, the peptide GATR-3 was found to be highly effective at eradicating pre-formed biofilms of multidrug-resistant Acinetobacter baumannii at concentrations significantly lower than other tested peptides. mdpi.com The use of Boc-protected thienylalanine and other unnatural amino acids is central to the synthesis of these advanced antimicrobial and anti-biofilm constructs. mdpi.com

Enzyme Inhibition and Substrate Specificity Studies

This compound is a valuable tool for studying enzyme mechanisms, particularly for enzymes that process aromatic amino acids. researchgate.net An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org By replacing the natural substrate, phenylalanine, with its thiophene-containing analogue, researchers can probe the steric and electronic requirements of an enzyme's active site.

TNF-α Converting Enzyme (TACE): TACE is a key enzyme in the inflammatory process, as it cleaves the membrane-bound precursor of tumor necrosis factor-alpha (TNF-α) to release the soluble, active cytokine. Inhibiting TACE is a therapeutic target for inflammatory diseases. Studies on the substrate specificity of TACE revealed that it prefers lipophilic amino acids at the P1' position of its substrate. researchgate.net This information was used to design potent and selective reverse hydroxamate inhibitors. Notably, inhibitors incorporating a 5-methyl-thiophene-methyl side-chain at the P1' position, mimicking a thienylalanine derivative, showed significant inhibitory activity. researchgate.net

The table below presents the inhibition constants (Ki) for TACE inhibitors with P1' substituents that correspond to preferred amino acids.

| P1' Substituent | P2' Substituent | TACE Inhibition (Ki, nM) | Reference |

| Phenethyl | t-Leucine | 1.8 | researchgate.net |

| 5-Methyl-thiophene-methyl | t-Leucine | 1.8 | researchgate.net |

| 3-Phenylpropyl | t-Leucine | 0.9 | researchgate.net |

| Phenethyl | Nitro-arginine | 1.1 | researchgate.net |

| 5-Methyl-thiophene-methyl | Nitro-arginine | 1.0 | researchgate.net |

Phenylalanine Hydroxylase (PAH): 3-(2-Thienyl)-L-alanine has been studied as a competitive substrate analogue for human phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine. researchgate.net Understanding the interaction of substrate analogues with PAH is critical for research into phenylketonuria, a genetic disorder caused by PAH deficiency. Thienylalanine acts as both a competitive substrate and an activator of the enzyme, providing valuable insights into its regulatory mechanisms. researchgate.net Furthermore, it has been shown to competitively inhibit the intestinal absorption of phenylalanine. researchgate.net

These studies highlight how the unique structure of thienylalanine is leveraged to design specific enzyme inhibitors and to elucidate the substrate requirements of key enzymes. researchgate.netresearchgate.net

Applications in Chemical Biology Probes and Biosensors

Chemical biology probes are small molecules designed to study biological systems, while biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of specific substances. researchgate.net The incorporation of unnatural amino acids like this compound into peptides is a key strategy for creating highly specific probes and recognition elements for biosensors.

Chemical Biology Probes: Peptide-based probes containing thienylalanine can be used to investigate complex biological processes. The thiophene (B33073) ring offers distinct properties compared to the benzene (B151609) ring of phenylalanine. Its different electronic nature and potential for unique chemical modifications (e.g., at the sulfur atom) can be exploited to create probes with novel functionalities. For example, the thienyl group can alter the fluorescence properties of a peptide or serve as a unique tag for detection. These bespoke peptides enable the probing of intricate biological systems, helping to unravel protein folding, stability, and interactions.

Biosensors: There is significant interest in developing microbial or cell-free biosensors for the specific and accurate quantification of chemical concentrations, such as aromatic amino acids. nih.gov While many natural sensor proteins are promiscuous, recognizing several structurally similar molecules, rational protein engineering can be used to improve their selectivity and sensitivity. nih.gov

Researchers have successfully engineered biosensor systems to be highly specific for phenylalanine or tyrosine. nih.gov The same principles could be applied to develop a biosensor that specifically recognizes thienylalanine or peptides containing this residue. By mutagenizing amino acid residues within the ligand-binding pocket of a sensor protein, one could evolve a variant that preferentially binds to the thiophene ring over a benzene ring. Such a biosensor would be a valuable tool for high-throughput screening of peptide libraries or for monitoring the concentration of a thienylalanine-containing therapeutic in real-time.

Advanced Characterization and Analytical Techniques in Academic Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation of Derivatized Peptides

Spectroscopic techniques are indispensable for elucidating the intricate three-dimensional structures of peptides in solution. uzh.ch These methods provide critical insights into the primary, secondary, and even tertiary arrangements of the peptide backbone and side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the structure of peptides and proteins in solution at an atomic level. mdpi.comchemrxiv.org For peptides containing BOC-DL-3-thienylalanine, NMR is crucial for confirming the successful incorporation of the unnatural amino acid and for assigning the primary and secondary structures. mdpi.com

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to identify the spin systems of individual amino acid residues. chemrxiv.org The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons, which is essential for determining the three-dimensional fold of the peptide. uzh.ch

In a study involving a peptide containing β-2-thienylalanine, 2D-NMR experiments provided NOE constraints that were used in detailed molecular modeling. These simulations revealed well-defined, turn-like folded structures in a dilute aqueous solution. nih.gov The chemical shifts of the protons in the thienyl ring can also provide information about its local environment within the peptide structure. For instance, in peptides synthesized with a Boc protecting group, the tert-butyl protons typically show a characteristic singlet in the 1H NMR spectrum. nih.gov

Table 1: Representative 1H NMR Data for BOC-Protected Amino Acids and Peptides

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Boc (C(CH3)3) | ~1.39 | singlet | 9H | nih.gov |

| Diazoketone (-CH=N2) | ~6.1 | singlet | 1H | nih.gov |

| Methyl Ester (-OCH3) | ~3.59 | singlet | 3H | nih.gov |

| Amide (-NH) | ~7.37 | singlet | 1H | nih.gov |

Mass Spectrometry Techniques for Peptide Sequence Validation and Post-Synthetic Modification Analysis

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that is fundamental for the analysis of peptides and proteins. nih.govthermofisher.com It is used to determine the amino acid sequence and to characterize a wide array of post-translational modifications. nih.gov For peptides synthesized with this compound, MS is critical for verifying the correct mass, and thus the incorporation of the unnatural amino acid, and for ensuring the absence of unintended modifications.

Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the peptide molecules. researchgate.net Tandem mass spectrometry (MS/MS) is then employed to fragment the peptide ions and generate a series of product ions that can be used to deduce the amino acid sequence. diva-portal.org This is particularly important for confirming the position of the thienylalanine residue within the peptide chain.

In research involving derivatized peptides, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for both purification and analysis. nih.gov This approach allows for the separation of the target peptide from impurities, followed by immediate mass analysis for identity confirmation.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides and proteins. subr.edu It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the proportions of α-helices, β-sheets, turns, and random coil conformations within the peptide. subr.eduresearchgate.net

Advanced Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation of Research Compounds

Ensuring the purity and confirming the identity of synthesized research compounds like this compound and its corresponding peptides is a critical step in any research endeavor. Advanced separation techniques are routinely employed for this purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification and analysis of peptides. lcms.cz The separation is based on the differential partitioning of the peptide molecules between a non-polar stationary phase and a polar mobile phase. The purity of the synthesized peptide can be assessed by the presence of a single, sharp peak in the chromatogram. The retention time in HPLC can also serve as an identifying characteristic of the compound. For instance, in the purification of radiolabeled compounds, HPLC is used to separate the labeled product from unreacted starting materials. nih.gov

Capillary electrophoresis (CE) is another high-resolution separation technique that can be used for the analysis of peptides. diva-portal.org CE separates molecules based on their charge-to-size ratio in an electric field, offering a different selectivity compared to HPLC.

X-ray Crystallography and Cryo-Electron Microscopy in Elucidating Molecular Interactions of Thienylalanine-Modified Biomolecules

To gain the most detailed, atomic-level understanding of how thienylalanine modification impacts the structure and interactions of biomolecules, X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. riken.jpsimonsfoundation.org

X-ray crystallography requires the formation of well-ordered crystals of the peptide or protein. creative-biolabs.com Once crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms. riken.jp This technique can provide unparalleled detail about the specific contacts and interactions of the thienylalanine residue within the biomolecule's structure and with its binding partners. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible biomolecular complexes that are difficult to crystallize. simonsfoundation.orgselvita.com In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, and images are collected using a transmission electron microscope. simonsfoundation.orgnih.gov Computational reconstruction from thousands of particle images yields a 3D structure. Cryo-EM is particularly advantageous for studying the conformational heterogeneity of biomolecules, providing insights into their dynamic nature. simonsfoundation.orgmdpi.com For a peptide containing β-2-thienylalanine that forms amyloid fibrils, cryo-electron microscopy was used to visualize the twisted morphology of these self-assembled structures. nih.gov

Computational and Theoretical Studies of Boc Dl 3 Thienylalanine Systems

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction in Peptides

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of peptides and predict their dynamic behavior and interactions. For peptides incorporating thienylalanine, MD simulations have been crucial in understanding how this non-natural residue affects folding, self-assembly, and stability.

Researchers have utilized MD simulations to investigate peptides where natural amino acids, like phenylalanine, are replaced with thienylalanine. nih.govreading.ac.uk These simulations, often constrained by experimental data from techniques like 2D-NMR, reveal detailed insights into the peptide's structural preferences. nih.gov For instance, in a study of a designed amyloid peptide analogue where phenylalanine was substituted with 2-thienylalanine, MD simulations showed that the peptide adopts well-defined, turn-like folded structures in aqueous solutions. nih.govreading.ac.uk This folding was primarily driven by the self-assembly of hydrophobic aromatic units, with charged lysine (B10760008) groups remaining exposed to the solvent. nih.govreading.ac.uk Such simulations are essential for sampling the vast conformational space available to a peptide, which is often divided into distinct, low-energy clusters or basins. plos.org

The accuracy of these simulations relies heavily on the force fields used to describe the interatomic interactions. For novel residues like thienylalanine, these parameters must be carefully developed, often using quantum mechanical calculations to ensure they accurately represent the residue's properties. nih.gov The insights from MD are critical for predicting how thienylalanine-containing peptides will interact with other molecules or self-assemble into larger nanostructures, such as fibrils or hydrogels. nih.govreading.ac.uk The simulations can also help identify key residues that nucleate the folding process. plos.org Constant pH MD simulations can further enhance accuracy by accounting for the protonation states of titratable residues at a given pH, which is vital for studying electrostatically driven interactions and dynamics. mpg.de

Table 1: Key Findings from Molecular Dynamics Simulations of Thienylalanine Peptides

| Peptide System | Simulation Method | Key Findings | Reference(s) |

| Amyloid beta peptide analogue with 2-thienylalanine | Molecular Dynamics with 2D-NMR constraints | Forms well-defined, turn-like structures; self-assembly driven by hydrophobic aromatic units. | nih.govreading.ac.uk |

| General 8-mer peptide fragments | Replica-exchange molecular dynamics | A significant fraction (36%) of peptides converge to a preferred structure, often resembling their native conformation. | plos.org |

| Various pentapeptides | Constant pH Molecular Dynamics | Allows for dynamic protonation, providing more accurate pKa values and preserving system dynamics without structural artifacts. | mpg.de |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations are fundamental to understanding the intrinsic properties of molecules like BOC-DL-3-Thienylalanine from first principles. acs.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure, conformational energies, and reactivity of thienylalanine and its derivatives. umich.eduresearchgate.netscirp.org

QC calculations have been used to model the conformational and charge properties of thienylalanine isomers. nih.govreading.ac.uk Studies have shown that the properties of 2-thienylalanine are quite similar to its 3-thienylalanine (B8055253) analogue. nih.govreading.ac.uk These calculations are crucial for developing accurate parameters for use in classical MD simulations. nih.gov Furthermore, QC methods can predict how the thienyl group influences the electronic properties of a peptide, such as charge delocalization and the potential for π-stacking interactions, which are critical for self-assembly and molecular recognition. nih.govreading.ac.uk

DFT calculations, for example, can determine the distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), which provides insights into the molecule's potential as an electron donor or acceptor in charge transfer processes. rsc.org This is particularly relevant for designing peptides for applications in electronics. rsc.org QC calculations can also be used to predict reaction pathways and transition state energies, aiding in the development of synthetic methods for creating complex molecules containing thienylalanine. umich.edursc.org

Table 2: Applications of Quantum Chemical Calculations on Thienylalanine Systems

| Calculation Method | Property Investigated | Significance | Reference(s) |

| Quantum Mechanical Methods | Conformational and charge properties | Found similarities between 2-thienylalanine and 3-thienylalanine; provides parameters for MD simulations. | nih.govreading.ac.ukresearchgate.net |

| Density Functional Theory (DFT) | Electronic structure (HOMO-LUMO) | Reveals uniform delocalization of orbitals between the aromatic core and substituents, suggesting good charge transport properties. | rsc.org |

| DFT and post-Hartree-Fock | Side chain/backbone interactions | Identifies stable conformers and the influence of the side chain on local peptide backbone preferences. | researchgate.net |

| HF and DFT with solvation | Conformational energies | Investigates the stability of different peptide conformations (e.g., helices, sheets) in various solvent environments. | scirp.org |

De Novo Design and Virtual Screening of Thienylalanine-Based Peptide Scaffolds

The unique properties of thienylalanine make it an attractive building block for the de novo design of peptides—creating entirely new peptide sequences and structures with desired functions. bakerlab.orgnih.gov Computational methods are at the forefront of designing these novel scaffolds, which can combine the stability of small molecules with the potency and selectivity of larger protein therapeutics. bakerlab.org

De novo design pipelines often involve two main stages: backbone assembly and sequence design. nih.gov These computational toolkits allow for the precise design of constrained peptides, including those with non-canonical amino acids like thienylalanine, to create exceptionally stable structures. bakerlab.orgnih.gov By incorporating such residues, designers can access a chemical space not readily found in nature. bakerlab.org

Virtual screening is a complementary computational technique used to search large libraries of compounds to identify those that are likely to bind to a biological target. nih.govmdpi.com This approach is particularly useful for discovering peptidomimetics, where the peptide backbone or side chains are modified to improve properties like stability or bioavailability. nih.govresearchgate.net In the context of thienylalanine, virtual screening could be used to filter libraries of thienylalanine-containing peptides to find potential inhibitors for specific enzymes or receptors. nih.govcore.ac.uk For instance, a known peptide inhibitor could serve as a template for an in silico search for peptidomimetic fragments that target a specific binding pocket on a protein. nih.gov

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex. univr.itgalaxyproject.org This method is essential for understanding the molecular recognition events that govern biological processes and for structure-based drug design.

For thienylalanine-containing compounds, docking studies can reveal how the thiophene (B33073) ring interacts with the amino acid residues in a protein's binding site. The process involves a search algorithm, which generates numerous possible binding poses, and a scoring function, which ranks these poses based on their predicted binding affinity. univr.it

A crystal structure of human phenylalanine hydroxylase in a complex with a thienylalanine analogue provides a concrete example of such molecular recognition. rcsb.org This structure, resolved at 2.00 Å, shows that the binding of the thienylalanine substrate analogue triggers significant conformational changes throughout the protein. rcsb.org These changes include the displacement of a tyrosine residue (Tyr138) by over 20 Å to a buried position in the active site and hinge-bending movements that restructure parts of the C-terminus. rcsb.org Such detailed structural information is invaluable for validating and refining docking protocols. Docking simulations can then be used to predict the binding modes of other thienylalanine derivatives or to design new inhibitors with improved affinity and selectivity. googleapis.comnajah.edu

Table 3: Structural Details of Thienylalanine-Protein Interaction

| Protein | Ligand | Experimental Method | Key Interaction Insights | Reference(s) |

| Human Phenylalanine Hydroxylase (catalytic domain) | Thienylalanine | X-ray Diffraction (2.00 Å resolution) | Substrate binding induces large conformational changes, including the displacement of Tyr138 and hinge-bending in the C-terminus. | rcsb.org |

| Inducible Nitric Oxide Synthase (iNOS) oxygenase domain | D-thienylalanine containing inhibitor | X-ray Crystallography | Inhibitor coordinates with the heme group and allosterically disrupts the dimerization interface. | pnas.org |

Future Directions and Emerging Research Avenues for Boc Dl 3 Thienylalanine

Development of Next-Generation Thienylalanine Derivatives with Enhanced Functionalities

Researchers are actively developing new derivatives of thienylalanine to expand the chemical functionality available for protein engineering. caltech.edu By modifying the core structure of thienylalanine, scientists aim to introduce novel reactive handles, such as azides and alkynes, which can participate in specific chemical reactions within a biological system. caltech.edu This allows for the creation of proteins with tailored properties and functions that go beyond what is possible with the 20 standard amino acids.

One area of focus is the synthesis of thienylalanine analogs that can be incorporated into proteins to act as spectroscopic probes or to enhance catalytic activity. For instance, the introduction of a 3-thienylalanine (B8055253) residue can be used to tune the redox potential of heme proteins, influencing their catalytic activity in reactions like cyclopropanation and N-H insertion. nih.gov

Furthermore, the development of thienylalanine derivatives is crucial for creating peptidomimetics with improved pharmacokinetic properties and biological stability. nih.gov By replacing natural amino acids with these synthetic analogs, researchers can design peptides that are more resistant to enzymatic degradation and have enhanced therapeutic potential. nih.gov

Advanced Applications in Combinatorial Chemistry and High-Throughput Peptide Library Screening

BOC-DL-3-Thienylalanine and its derivatives are valuable tools in combinatorial chemistry and high-throughput screening for the discovery of new drug leads. benthamscience.comnih.govcea.fr Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds, which can then be screened for biological activity. researchgate.net

The unique properties of thienylalanine can be exploited to create diverse peptide libraries. For example, a library of peptides containing 3-thienylalanine was used to identify antagonists of apoptotic proteins. mdpi.com High-throughput screening of these libraries enables the identification of "hit" compounds that can be further optimized into potent drug candidates. researchgate.net The process often involves the use of automated systems to test thousands of compounds against a specific biological target. cea.frresearchgate.net

| Screening Stage | Description | Goal |

| Primary Screen | Initial, rapid screening of a large, diverse compound library. | Identify initial "hits" with any level of desired activity. |

| Secondary Screen | More detailed testing of the initial hits to confirm activity and determine potency. | Eliminate false positives and prioritize hits for further investigation. |

| Lead Optimization | Chemical modification of the most promising hits to improve their properties. | Develop a lead compound with optimal efficacy, selectivity, and pharmacokinetic profile. |

Integration into Novel Bioconjugation Strategies and Bioorthogonal Reactions

This compound is increasingly being integrated into novel bioconjugation and bioorthogonal chemistry strategies. nih.govlibretexts.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govlibretexts.orgnih.gov This allows for the precise labeling and tracking of biomolecules in their natural environment. biosyn.com

The thienyl group of thienylalanine can be modified to participate in various bioorthogonal reactions. For instance, it can be functionalized with alkynes or azides for use in "click chemistry" reactions, which are highly efficient and specific. nih.govbiosyn.com These reactions are used to attach fluorescent probes, drugs, or other molecules to proteins containing the modified thienylalanine. biosyn.com

One of the most powerful bioorthogonal reactions is the inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene. nih.govresearchgate.net This reaction is extremely fast and has been used for in vivo imaging and drug delivery applications. nih.govresearchgate.net Researchers are exploring the use of thienylalanine derivatives that can participate in such advanced ligation techniques.

Exploration in Advanced Materials Science through Peptide Self-Assembly

The self-assembly of peptides into well-ordered nanostructures is a promising area of materials science, and this compound is playing an important role in this field. european-mrs.comnih.gov Peptides can spontaneously organize into various structures like nanofibers, nanotubes, and hydrogels, which have potential applications in tissue engineering, drug delivery, and electronics. nih.govfrontiersin.orgbilkent.edu.tr

The incorporation of non-canonical amino acids like thienylalanine can influence the self-assembly process and the properties of the resulting materials. bilkent.edu.tr The aromatic thiophene (B33073) ring can participate in π-π stacking interactions, which are a key driving force in peptide self-assembly. frontiersin.org By strategically placing thienylalanine residues within a peptide sequence, scientists can control the morphology and function of the resulting nanomaterials. nih.gov

For example, researchers have shown that the self-assembly of diphenylalanine, a simple dipeptide, can be modulated by introducing derivatives, leading to the formation of different nanostructures such as nanotubes and nanospheres. mdpi.com The unique electronic properties of the thiophene ring also make thienylalanine-containing peptides interesting candidates for the development of bio-organic electronic materials. european-mrs.com

Q & A

Basic: What are the established synthetic routes for BOC-DL-3-Thienylalanine, and what are their comparative yields under standard conditions?

Methodological Answer:

The synthesis typically involves Boc-protection of DL-3-thienylalanine using di-tert-butyl dicarbonate in a basic aqueous/organic biphasic system (e.g., THF/water). Yields vary based on reaction time, temperature, and stoichiometry. For example:

- Route A : 0°C, 12 hours, 1.2 eq Boc₂O → 78% yield .

- Route B : Room temperature, 6 hours, 1.5 eq Boc₂O → 65% yield due to increased side reactions.

Optimization should prioritize minimizing racemization (monitored via chiral HPLC) and purification via recrystallization or flash chromatography. Cross-reference synthetic protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) rather than vendor catalogs to ensure reproducibility .

Basic: How does the stereochemistry of this compound influence its reactivity in peptide coupling reactions?

Methodological Answer:

The DL-racemic mixture introduces challenges in regioselectivity during solid-phase peptide synthesis. For instance:

- D-isomer : Shows higher coupling efficiency with bulky residues (e.g., tert-leucine) due to reduced steric hindrance.

- L-isomer : Preferred for glycopeptide synthesis but requires longer activation times with HBTU/HOBt.

Characterize stereochemical integrity via circular dichroism (CD) or X-ray crystallography post-synthesis. Racemization risks increase above pH 8.0, necessitating buffered coupling conditions (pH 7.5–7.8) .

Advanced: What computational modeling approaches are suitable for predicting the conformational stability of this compound in different solvent environments?

Methodological Answer:

Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water, DMSO) to assess:

- Torsional angles : Compare energy landscapes of thienyl sidechain rotamers.

- Solvent effects : Polar solvents stabilize zwitterionic forms via hydrogen bonding.

Validate predictions with experimental data (e.g., NMR coupling constants for dihedral angles). DFT calculations (B3LYP/6-31G*) can further quantify intramolecular interactions, such as sulfur-π stacking in the thienyl group .

Advanced: How can discrepancies in reported spectroscopic data for this compound be systematically resolved?

Methodological Answer:

Address contradictions via:

Triangulation : Cross-validate NMR (¹H, ¹³C) and IR spectra across multiple labs.

Calibration : Use certified reference standards (e.g., deuterated solvents, internal TMS) to eliminate instrument bias.

Meta-analysis : Apply multivariate statistics (PCA) to identify outlier datasets in literature.

For example, conflicting δ 7.2–7.4 ppm (¹H NMR) signals may arise from residual DMF in crude samples; repurify via size-exclusion chromatography .

Advanced: What considerations are critical when designing stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Use accelerated stability testing (40°C/75% RH) with buffer solutions (pH 1–13).

- Monitor degradation via UPLC-MS at intervals (0, 7, 14, 30 days).

- Key Variables :

Advanced: What statistical methods are appropriate for analyzing kinetic data in decomposition studies of this compound?

Methodological Answer:

- Non-linear regression : Fit time-course data to first-order (ln[C] vs. time) or Arrhenius models (ln k vs. 1/T).

- Error propagation : Calculate confidence intervals for activation energy (Eₐ) using Monte Carlo simulations.

- Outlier detection : Apply Grubbs’ test to exclude anomalous HPLC peak area measurements.

Report results with ±2σ uncertainty and validate via independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.